1,3-Benzenediol, 5-ethenyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113231-14-4 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5-ethenylbenzene-1,3-diol |
InChI |
InChI=1S/C8H8O2/c1-2-6-3-7(9)5-8(10)4-6/h2-5,9-10H,1H2 |
InChI Key |
LYECQNYXCRATFL-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=CC(=C1)O)O |
Canonical SMILES |
C=CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Historical Context and Academic Significance of Ethenyl Substituted Phenols and Resorcinols
The study of phenols and their derivatives has been a cornerstone of organic chemistry since the 19th century. Resorcinol (B1680541) (1,3-benzenediol) itself is a classical compound, known for its use in the production of resins, dyes, and pharmaceuticals. britannica.comwikipedia.org The introduction of an ethenyl (vinyl) group onto a phenolic ring, creating compounds like vinylphenols and vinylresorcinols, represented a significant step forward, merging classical phenol (B47542) chemistry with the burgeoning field of polymer science.
Historically, the synthesis of m-alkylphenols was recognized as a challenge because the hydroxyl and alkyl groups both direct electrophilic substitution to ortho and para positions, making the meta-substituted products inaccessible through standard procedures. byu.edu This challenge spurred the development of novel synthetic strategies. The academic significance of ethenyl-substituted phenols, such as p-vinylphenol (4-hydroxystyrene), grew substantially with the discovery that they could undergo vinyl-type addition polymerization to produce polymers with functional phenolic side groups. acs.org These polymers, like poly(4-vinylphenol), became crucial in applications such as photoresists for the electronics industry. wikipedia.org
The presence of the phenolic hydroxyl group can inhibit free-radical polymerization, which led researchers to explore various initiation methods, including cationic polymerization. acs.org The ability to create copolymers, for instance by polymerizing vinylphenol with styrene (B11656), further broadened the academic and industrial interest in this class of monomers, allowing for the fine-tuning of polymer properties. acs.orggoogle.com
Structural Classification and Relational Chemistry Within Aromatic Diol Compounds
1,3-Benzenediol, 5-ethenyl- belongs to the family of benzenediols, which are aromatic compounds featuring a benzene (B151609) ring substituted with two hydroxyl (-OH) groups. wikipedia.org The classification within this family is determined by the relative positions of the hydroxyl groups on the aromatic ring.
Isomers of Benzenediol:
Catechol (1,2-benzenediol): Hydroxyl groups are in adjacent (ortho) positions.
Resorcinol (B1680541) (1,3-benzenediol): Hydroxyl groups are in a meta position to each other.
Hydroquinone (B1673460) (1,4-benzenediol): Hydroxyl groups are in opposite (para) positions.
The positioning of these hydroxyl groups significantly influences the compound's physical and chemical properties, such as acidity, solubility, and reactivity. stackexchange.comquora.com For instance, resorcinol is generally more acidic than catechol and hydroquinone due to the inductive (-I) effect of the second hydroxyl group, which stabilizes the phenoxide ion without counteracting electron-donating resonance effects. stackexchange.com
1,3-Benzenediol, 5-ethenyl- is a derivative of resorcinol. who.int Its structure can be described as:
Aromatic Diol Core: The 1,3-benzenediol (resorcinol) moiety provides two acidic hydroxyl groups and an electron-rich aromatic ring that is highly activated towards electrophilic substitution.
Unsaturated Substituent: The 5-ethenyl (vinyl) group is a key feature, providing a site for addition reactions and polymerization. acs.org This group's presence classifies the molecule as an unsaturated aromatic diol.
The interplay between the resorcinol core and the vinyl group dictates its unique reactivity. The hydroxyl groups activate the ring, influencing the vinyl group's electronic properties, while the vinyl group offers a pathway for incorporation into polymer chains, a reactivity not present in simple resorcinol. researchgate.net
Interactive Data Table: Properties of Benzenediol Isomers
| Property | Catechol (1,2-Benzenediol) | Resorcinol (1,3-Benzenediol) | Hydroquinone (1,4-Benzenediol) | 1,3-Benzenediol, 5-ethenyl- |
|---|---|---|---|---|
| Molecular Formula | C₆H₆O₂ | C₆H₆O₂ | C₆H₆O₂ | C₈H₈O₂ nih.gov |
| Molar Mass | 110.11 g/mol | 110.111 g/mol wikipedia.org | 110.11 g/mol | 136.15 g/mol nih.gov |
| Melting Point | 105 °C quora.com | 110 °C wikipedia.orgquora.com | 172 °C quora.com | Not Reported |
| Boiling Point | 245.5 °C quora.com | 277 °C wikipedia.org | 287 °C quora.com | Not Reported |
| Water Solubility | 430 g/L quora.com | 1100 g/L (at 20 °C) quora.com | 59 g/L (at 15 °C) quora.com | Not Reported |
| CAS Number | 120-80-9 | 108-46-3 wikipedia.org | 123-31-9 | 113231-14-4 nih.gov |
Overview of Current Research Trajectories Pertaining to Unsaturated Aromatic Diols
Carbon-Carbon Bond Formation Strategies at the Aryl Position
The direct formation of the carbon-carbon bond between the resorcinol ring and the ethenyl (vinyl) group is a primary strategy for synthesizing the target molecule. This is often achieved through powerful transition-metal-catalyzed cross-coupling reactions or via more traditional multi-step pathways.
Transition-metal-catalyzed cross-coupling reactions represent a powerful and efficient method for forming C-C bonds. wikipedia.orgresearchgate.net The general mechanism involves the oxidative addition of an aryl halide or pseudohalide to a low-valent metal catalyst (commonly palladium or nickel), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgnih.gov
For the synthesis of 5-ethenyl-1,3-benzenediol, a typical approach involves the coupling of a protected 5-halo-1,3-benzenediol with a vinyl-containing organometallic reagent. The Suzuki-Miyaura coupling, which uses an organoboron reagent, is a widely employed method. nih.govuwindsor.ca For instance, a protected 5-bromoresorcinol can be reacted with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base to furnish the desired ethenyl-substituted resorcinol after deprotection. The choice of protecting groups for the hydroxyl functions is critical to prevent interference with the catalytic cycle.
| Coupling Reaction | Aryl Substrate (Protected) | Ethenyl Source | Catalyst System (Example) | Key Features |
| Suzuki-Miyaura | 5-Bromo-1,3-bis(methoxymethoxy)benzene | Potassium vinyltrifluoroborate | Pd(dppf)Cl₂, Cs₂CO₃ | Mild conditions, high functional group tolerance. nih.govuwindsor.ca |
| Stille | 5-Iodo-1,3-bis(tert-butyldimethylsilyloxy)benzene | Vinyltributyltin | Pd(PPh₃)₄ | Tolerant of various functional groups, but tin byproducts are toxic. |
| Heck | 5-Iodo-1,3-dimethoxybenzene | Ethylene (B1197577) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Direct vinylation with ethylene gas; regioselectivity can be a challenge. |
| Negishi | 5-Bromo-1,3-dimethoxybenzene | Vinylzinc chloride | Pd(PPh₃)₄ | Highly reactive organozinc reagents, but sensitive to air and moisture. nih.gov |
This table presents illustrative examples of cross-coupling strategies. Specific conditions and protecting groups may vary based on the detailed synthetic plan.
Longer, multi-step synthetic routes offer an alternative when direct coupling is not feasible or when starting from more accessible precursors. libretexts.org These pathways often involve building the desired functionality sequentially. A common precursor for this strategy is 3,5-dihydroxybenzoic acid.
One plausible sequence involves:
Protection: The hydroxyl groups of 3,5-dihydroxybenzoic acid are protected, for example, as methyl ethers to form 3,5-dimethoxybenzoic acid.
Reduction: The carboxylic acid is reduced to a primary alcohol, yielding (3,5-dimethoxyphenyl)methanol. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄).
Oxidation: The alcohol is then oxidized to the corresponding aldehyde, 3,5-dimethoxybenzaldehyde, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).
Vinylation: The ethenyl group is introduced via a Wittig reaction on the aldehyde. lumenlearning.com
Deprotection: Finally, the protecting groups (e.g., methyl ethers) are cleaved using a reagent like boron tribromide (BBr₃) to reveal the free hydroxyl groups of 1,3-Benzenediol, 5-ethenyl-. chemicalbook.com
Another multi-step approach could start with a different commercially available material and involve Friedel-Crafts reactions or other electrophilic aromatic substitutions to build the carbon skeleton before functional group manipulations. google.com
Functional Group Interconversions and Precursor Derivatization for 1,3-Benzenediol, 5-Ethenyl- Synthesis
Perhaps the most common and versatile methods for synthesizing 5-ethenyl-1,3-benzenediol involve the transformation of a pre-existing functional group on the resorcinol core.
A prominent example is the Wittig reaction , which converts an aldehyde or ketone into an alkene. masterorganicchemistry.comwikipedia.orglibretexts.org In this context, the readily available 3,5-dihydroxybenzaldehyde (B42069) (or its protected form) serves as the ideal starting material. The aldehyde is treated with a phosphorus ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is generated by deprotonating a methyltriphenylphosphonium (B96628) salt with a strong base like n-butyllithium. lumenlearning.com This reaction directly installs the ethenyl group, yielding the target compound, often in high yield. lumenlearning.comlibretexts.org The strong thermodynamic driving force for this reaction is the formation of the very stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.comorganic-chemistry.org
| Precursor | Reagent(s) | Transformation | Key Advantage |
| 3,5-Dihydroxybenzaldehyde | 1. Methyltriphenylphosphonium bromide, n-BuLi 2. Aldehyde addition | Wittig Olefination | High efficiency and absolute control over the double bond position. lumenlearning.comlibretexts.org |
| 1-(3,5-Dihydroxyphenyl)ethan-1-ol | H₂SO₄ or H₃PO₄, Heat | Acid-Catalyzed Dehydration | Utilizes a simple alcohol precursor. libretexts.orgbyjus.com |
| 5-Acetyl-1,3-benzenediol | 1. NaBH₄ 2. H₂SO₄, Heat | Reduction then Dehydration | Two-step process from a ketone precursor. |
Another key functional group interconversion is the dehydration of a secondary alcohol . libretexts.org The precursor, 1-(3,5-dihydroxyphenyl)ethan-1-ol, can be synthesized by the reduction of 5-acetyl-1,3-benzenediol (3',5'-dihydroxyacetophenone) using a reducing agent like sodium borohydride (B1222165) (NaBH₄). Subsequent acid-catalyzed dehydration of the resulting alcohol, typically by heating with a strong acid like sulfuric or phosphoric acid, eliminates a molecule of water to form the ethenyl double bond. libretexts.orgbyjus.com
Stereoselective Synthesis Approaches for Ethenyl-Containing Benzenediols
The parent compound, 1,3-Benzenediol, 5-ethenyl-, is achiral and therefore does not require stereoselective synthesis. However, the principles of stereoselective synthesis are crucial for preparing more complex, substituted, or chiral cognate structures. ontosight.ai The synthesis of complex molecules with specific spatial arrangements of atoms often requires multi-step procedures where stereochemistry is carefully controlled. ontosight.ai
For ethenyl-containing benzenediols that are part of a larger chiral molecule, stereoselective methods are paramount. ontosight.ai For example, if the ethenyl group itself is substituted (e.g., a propenyl group) or if other stereocenters exist on the molecule, reactions that control the geometry (E/Z) of the double bond or the configuration of chiral centers are necessary.
Stereoselective Wittig Modifications: The Schlosser modification of the Wittig reaction can be used to favor the formation of (E)-alkenes, whereas unstabilized ylides under salt-free conditions typically favor (Z)-alkenes. wikipedia.orgorganic-chemistry.org
Catalytic Asymmetric Synthesis: For creating chiral centers elsewhere in the molecule, methods like asymmetric hydrogenation, epoxidation, or dihydroxylation of the ethenyl group could be employed, followed by further transformations.
Cascade Reactions: Modern methods can involve complex cascade reactions where multiple bonds and stereocenters are formed in a single, highly controlled sequence, sometimes using metal catalysts. rsc.orgbeilstein-journals.org
While not directly applicable to the synthesis of achiral 5-ethenyl-1,3-benzenediol itself, these advanced stereoselective strategies are essential for producing its structurally diverse and biologically interesting derivatives. ontosight.airsc.orgrsc.orgnih.gov
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Resorcinol Ring System
The resorcinol moiety, with its two hydroxyl groups in a meta-relationship, profoundly influences the aromatic ring's reactivity.
Electrophilic Aromatic Substitution
The two hydroxyl groups are powerful activating, ortho-, para-directing substituents. minia.edu.egmnstate.eduschoolwires.net This strong activation makes the benzene (B151609) ring highly susceptible to electrophilic attack. The positions ortho and para to both hydroxyl groups (positions 2, 4, and 6) are significantly electron-enriched and thus are the primary sites for substitution. The hydrogen atom at position 5 is generally considered non-reactive under normal electrophilic substitution conditions. e-bookshelf.de In 1,3-benzenediol, 5-ethenyl-, the substitution pattern is therefore directed to the remaining activated positions: 2, 4, and 6.
Common electrophilic aromatic substitution reactions include:
Halogenation: Due to the highly activated ring, halogenation can often proceed without a Lewis acid catalyst. chemistrysteps.com For instance, reaction with bromine water would be expected to lead to polybrominated products, such as 2,4,6-tribromo-5-vinyl-1,3-benzenediol. Monosubstitution can be achieved under milder conditions. chemistrysteps.com
Nitration: Treatment with dilute nitric acid can introduce a nitro group (–NO2) onto the ring, likely yielding a mixture of 2-nitro- and 4/6-nitro-5-vinyl-1,3-benzenediol. google.com Using concentrated nitric acid can lead to the formation of polynitrated derivatives. wikipedia.org
Sulfonation: Reaction with sulfuric acid introduces a sulfonic acid (–SO3H) group. wikipedia.org This reaction is reversible, a property that can be exploited to use the sulfonyl group as a temporary blocking group to direct other substituents. wikipedia.org
The high reactivity of the resorcinol ring means that reactions must often be conducted under carefully controlled, mild conditions to avoid polysubstitution and other side reactions.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on 1,3-Benzenediol, 5-ethenyl-
| Reaction | Reagent(s) | Predicted Major Product(s) |
| Bromination | Br₂ in CCl₄ (mild conditions) | Mixture of 2-bromo-, 4-bromo-, and 6-bromo-5-ethenyl-1,3-benzenediol |
| Nitration | Dilute HNO₃ (cold) | Mixture of 2-nitro- and 4/6-nitro-5-ethenyl-1,3-benzenediol |
| Sulfonation | Concentrated H₂SO₄ | 5-Ethenyl-1,3-benzenediol-4-sulfonic acid |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like phenols. wikipedia.orgmasterorganicchemistry.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgpressbooks.pub The resorcinol ring, being activated by electron-donating hydroxyl groups, is inherently unsuited for SNAr reactions. Therefore, 1,3-benzenediol, 5-ethenyl- is not expected to undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, the hydroxyl groups would likely need to be converted into better leaving groups, and strong electron-withdrawing substituents would need to be present on the ring. sioc-journal.cn
Reactivity Profiles of the Ethenyl Moiety
The ethenyl (vinyl) group attached to the resorcinol ring is a site of unsaturation, making it a key center for various chemical transformations distinct from the aromatic system.
Addition Reactions to the Carbon-Carbon Double Bond
The carbon-carbon double bond of the ethenyl group is susceptible to a variety of addition reactions, where the π-bond is broken and new single bonds are formed.
Hydrogenation: The vinyl group can be selectively reduced to an ethyl group. This transformation can be achieved using catalytic hydrogenation (e.g., H₂ gas with a metal catalyst like Pd, Pt, or Ni) or by using chemical reducing agents. For example, the related compound 4-vinylresorcinol has been successfully reduced to 4-ethylresorcinol (B1360110) using tin and hydrochloric acid.
Halogenation: Halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the double bond to form a 1,2-dihaloethyl substituent. This reaction typically proceeds through a cyclic halonium ion intermediate. youtube.com
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond would be expected to follow Markovnikov's rule. The hydrogen atom would add to the terminal carbon of the vinyl group (the one with more hydrogen atoms), and the halide would add to the carbon attached to the benzene ring, forming a 1-halo-1-(3,5-dihydroxyphenyl)ethane.
Hydration: Acid-catalyzed addition of water across the double bond would also follow Markovnikov's rule, leading to the formation of 1-(3,5-dihydroxyphenyl)ethanol.
Table 2: Common Addition Reactions of the Ethenyl Group
| Reaction Type | Reagent(s) | Product Structure |
| Hydrogenation | H₂/Pd | 1,3-Benzenediol, 5-ethyl- |
| Bromination | Br₂ | 1,3-Benzenediol, 5-(1,2-dibromoethyl)- |
| Hydrobromination | HBr | 1,3-Benzenediol, 5-(1-bromoethyl)- |
| Hydration | H₂O, H⁺ catalyst | 1-(3,5-dihydroxyphenyl)ethanol |
Isomerization Processes, including Cis-Trans Isomerism of Ethenyl Linkages
The term "ethenyl" refers to a -CH=CH₂ group, which itself does not exhibit cis-trans (E/Z) isomerism because one of the vinyl carbons is bonded to two identical hydrogen atoms. However, isomerization is a relevant concept in two contexts:
Isomerization to/from Propenyl Groups: In related natural products and synthetic processes, isomerization between a vinyl group and a propenyl (-CH=CH-CH₃) group can occur, often under acidic or basic conditions or catalyzed by transition metals. For instance, isoeugenol, which contains a propenyl group, is an isomer of eugenol, which has an allyl group. While not directly involving 5-ethenylresorcinol, such isomerizations are a known phenomenon in similar phenolic compounds.
Cis-Trans Isomerism in Derivatives: While 1,3-benzenediol, 5-ethenyl- itself cannot have geometric isomers at the vinyl group, its derivatives can. If the vinyl group undergoes a reaction, for example, a Heck or Wittig reaction, to form a stilbene-like structure such as 5-(2-phenylethenyl)-1,3-benzenediol, the resulting C=C double bond can exist as either a cis (Z) or trans (E) isomer. The synthesis of related compounds, such as 5-[(1E)-2-(4-Chlorophenyl)ethenyl]-1,3-benzenediol, explicitly denotes the trans (E) stereochemistry, highlighting the importance of isomerization in the synthesis of such derivatives.
Redox Chemistry of the Dihydroxyl Groups (Oxidation and Reduction Pathways)
The dihydroxyl groups on the resorcinol ring are the primary sites for redox activity.
Oxidation Pathways
The phenolic hydroxyl groups make the molecule susceptible to oxidation. Electrochemical studies on resorcinol have shown that it undergoes an irreversible oxidation process. sciencemadness.org The oxidation typically proceeds via a one-electron, one-proton transfer to form a phenoxy radical. sciencemadness.org These highly reactive radical intermediates can then undergo further reactions, including dimerization or polymerization, leading to the formation of a polymeric film on electrode surfaces. sciencemadness.org
For 1,3-benzenediol, 5-ethenyl-, oxidation would similarly generate radical species. The presence of the vinyl group could potentially influence the subsequent reaction pathways of these radicals. Chemical oxidizing agents can also be employed. For instance, strong oxidizing agents could potentially lead to the formation of quinone-like structures, although the resorcinol structure is less prone to forming simple quinones compared to its isomers, catechol and hydroquinone. Under harsh conditions, ring-opening may occur.
Reduction Pathways
The aromatic ring of resorcinol is generally resistant to reduction under standard chemical conditions due to its aromatic stability. Powerful reduction methods, such as catalytic hydrogenation under high pressure and temperature or a Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), would be required to reduce the aromatic ring to a cyclohexanediol derivative. Partial hydrogenation of resorcinol is known to yield 1,3-cyclohexanedione. wikipedia.org It is more likely that under milder reduction conditions, the ethenyl group would be preferentially reduced before the aromatic ring, as discussed in section 3.2.1.
Dimerization and Oligomerization Phenomena of Ethenyl Resorcinols
The presence of the ethenyl group makes 1,3-benzenediol, 5-ethenyl- a monomer that can readily undergo polymerization and oligomerization reactions. This reactivity is a key feature of vinyl-substituted aromatic compounds.
Free Radical Polymerization: The vinyl group is susceptible to free-radical polymerization. In the presence of a radical initiator, a chain reaction can be initiated, leading to the formation of polyvinylresorcinol. This process is analogous to the polymerization of styrene to form polystyrene. The resulting polymer would feature a long hydrocarbon backbone with pendant resorcinol rings. Preventing unwanted oligomerization can be a challenge during the synthesis and handling of vinylphenols. google.com
Dimerization: Dimerization can occur through various mechanisms.
[2+2] Cycloaddition: Photochemical [2+2] cycloaddition of the vinyl groups of two molecules could potentially form a cyclobutane-bridged dimer, a reaction often facilitated by arranging the monomers in a crystal lattice.
Oxidative Coupling: As mentioned in the oxidation section, phenoxy radicals formed by oxidation of the hydroxyl groups can couple to form dimers. This would result in C-C or C-O-C linkages between two resorcinol units.
Acid-Catalyzed Dimerization: Under acidic conditions, the vinyl group can be protonated to form a carbocation, which can then act as an electrophile and attack the electron-rich ring of a second monomer molecule, leading to a dimeric structure.
The tendency of 1,3-benzenediol, 5-ethenyl- and related compounds to polymerize is utilized in materials science. For example, resorcinol derivatives are incorporated into polymers to enhance properties like UV stability or to act as cross-linking agents. google.com The synthesis of polymers and copolymers from vinylphenols is an active area of research for creating functional materials from bio-based resources.
Advanced Spectroscopic and Analytical Characterization Techniques for 1,3 Benzenediol, 5 Ethenyl
Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C, 2D Techniques) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1,3-Benzenediol, 5-ethenyl- in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1,3-Benzenediol, 5-ethenyl-, the spectrum would show distinct signals for the vinyl protons, the aromatic protons, and the hydroxyl protons. The vinyl group protons typically appear as a characteristic set of multiplets due to spin-spin coupling. The aromatic protons would appear as distinct signals in the aromatic region (typically 6.0-7.5 ppm), with their specific chemical shifts and coupling patterns confirming the 1,3,5-substitution pattern. The hydroxyl protons would appear as a broad singlet, the position of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display eight distinct signals corresponding to the two vinyl carbons and the six carbons of the benzene (B151609) ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl groups and the ethenyl substituent.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming, for example, the connectivity within the vinyl group and the coupling relationships between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
Interactive Table: Predicted NMR Data for 1,3-Benzenediol, 5-ethenyl- (in DMSO-d₆)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
| Aromatic C-H | 6.2 - 6.5 | 102 - 108 | Signals for H2, H4, H6 |
| Aromatic C-OH | - | 159.0 | Carbons bonded to hydroxyl groups (C1, C3) |
| Aromatic C-vinyl | - | 140.0 | Carbon bonded to the vinyl group (C5) |
| Vinyl -CH= | 6.6 - 6.8 | 137.0 | dd (doublet of doublets) |
| Vinyl =CH₂ | 5.2 - 5.8 | 114.0 | Two separate signals, dd |
| Hydroxyl -OH | 9.2 - 9.5 | - | Broad singlet |
Mass Spectrometry (MS and High-Resolution MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For 1,3-Benzenediol, 5-ethenyl- (C₈H₈O₂), the expected monoisotopic mass is 136.0524 g/mol . nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. The mass spectrum of 1,3-Benzenediol, 5-ethenyl- would likely show a prominent molecular ion peak (M⁺) at m/z = 136. Key fragmentation pathways would involve the loss of stable neutral molecules or radicals. For instance, fragmentation of the parent compound resorcinol (B1680541) often shows characteristic losses. researchgate.net The fragmentation pattern for 5-ethenyl-1,3-benzenediol would be expected to show fragments corresponding to the stable aromatic diol structure and losses related to the vinyl group.
Interactive Table: Predicted Mass Spectrometry Data for 1,3-Benzenediol, 5-ethenyl-
| m/z Value | Interpretation | Notes |
| 136 | Molecular Ion [M]⁺ | Corresponds to the molecular weight of C₈H₈O₂ |
| 121 | [M - CH₃]⁺ | Loss of a methyl radical (rearrangement) |
| 108 | [M - C₂H₄]⁺ | Loss of ethene |
| 107 | [M - CHO]⁺ | Loss of a formyl radical |
| 81 | [C₆H₉]⁺ | A common fragment in aromatic compounds |
| 53 | [C₄H₅]⁺ | Further fragmentation of the ring |
Advanced Chromatographic Separations (Gas Chromatography, Liquid Chromatography, Two-Dimensional Gas Chromatography) for Purity Assessment and Mixture Profiling
Chromatography is essential for separating 1,3-Benzenediol, 5-ethenyl- from impurities, starting materials, byproducts, or other components in a complex matrix.
Gas Chromatography (GC): Due to the polar hydroxyl groups, 1,3-Benzenediol, 5-ethenyl- has a relatively low volatility and may exhibit poor peak shape on standard non-polar GC columns. Analysis often requires chemical derivatization to increase volatility and thermal stability (see section 4.7). nih.gov When derivatized, GC provides high-resolution separation and is suitable for purity assessment.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds like this benzenediol without the need for derivatization. sielc.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a water/acetonitrile or water/methanol mixture), would be the method of choice. The retention time under specific conditions is a characteristic property used for identification and quantification.
Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nih.govsepsolve.com In GCxGC, the sample is subjected to two different separation mechanisms in two separate columns (e.g., a non-polar column followed by a polar column). sepsolve.com This technique is exceptionally powerful for resolving co-eluting compounds and profiling complex mixtures containing various substituted phenols. nih.govchromatographyonline.com
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy: The FTIR spectrum of 1,3-Benzenediol, 5-ethenyl- would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Other key absorptions would include C-O stretching around 1200-1300 cm⁻¹, aromatic C=C stretching near 1500-1600 cm⁻¹, and =C-H stretching from the aromatic ring and vinyl group just above 3000 cm⁻¹. The vinyl group would also show a characteristic C=C stretch around 1630 cm⁻¹ and out-of-plane C-H bending vibrations (~910 and 990 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For this compound, the symmetric stretching of the benzene ring would produce a strong Raman signal. The C=C stretching of the vinyl group is also typically strong in Raman spectra. Raman spectroscopy of the parent compound, resorcinol, has been well-studied and provides a basis for interpreting the spectrum of its derivatives. researchgate.netnih.gov
Interactive Table: Key Vibrational Frequencies for 1,3-Benzenediol, 5-ethenyl-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H Stretch | 3200 - 3600 | FTIR (broad), Raman (weaker) |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Vinyl =C-H Stretch | 3010 - 3095 | FTIR, Raman |
| Vinyl C=C Stretch | ~1630 | FTIR (variable), Raman (strong) |
| Aromatic C=C Stretch | 1500 - 1600 | FTIR, Raman |
| C-O Stretch | 1200 - 1300 | FTIR (strong) |
| Vinyl =C-H Bend (out-of-plane) | 910 - 990 | FTIR (strong) |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline material. If a single crystal of sufficient quality can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as the hydrogen bonding network that would be expected to form between the hydroxyl groups of adjacent 1,3-Benzenediol, 5-ethenyl- molecules. While no public crystal structure for this specific compound appears to be available, this method remains the ultimate tool for definitive solid-state structural confirmation.
Hyphenated Analytical Techniques in the Characterization of Ethenyl-Substituted Benzenediols (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures.
GC-MS: Gas Chromatography-Mass Spectrometry combines the high separation efficiency of GC with the sensitive and specific detection of MS. d-nb.info For benzenediols, this typically involves derivatization prior to injection. nih.gov As the separated (derivatized) components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for positive identification based on both retention time and the fragmentation pattern, which can be compared against spectral libraries.
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for analyzing polar compounds like 1,3-Benzenediol, 5-ethenyl- in their native form. nih.gov The effluent from the LC column is passed through an interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates ions that are then analyzed by the mass spectrometer. LC-MS provides both retention time and molecular weight information, and when coupled with tandem MS (LC-MS/MS), can also provide structural information through collision-induced dissociation.
Chemical Derivatization Strategies for Enhanced Analytical Performance
For GC-based analysis, the polar and non-volatile nature of phenolic hydroxyl groups necessitates chemical derivatization. This process replaces the active hydrogens of the hydroxyl groups with non-polar functional groups, thereby increasing the compound's volatility and thermal stability and improving its chromatographic behavior (e.g., peak shape and resolution). phenomenex.com
The most common derivatization strategy for phenols is silylation . nih.gov This involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net The reaction replaces the acidic protons on the two hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting silylated derivative is much more volatile and less polar, making it highly suitable for analysis by GC and GC-MS. phenomenex.comresearchgate.net Other strategies like alkylation or acylation can also be employed to achieve similar enhancements in analytical performance. nih.govnih.gov
Computational and Theoretical Chemistry Investigations of 1,3 Benzenediol, 5 Ethenyl
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Optimized Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the electronic structure and a precise, low-energy three-dimensional arrangement of atoms.
Electronic Structure: DFT calculations, particularly using functionals like B3LYP, are effective for mapping the electron density distribution of 1,3-Benzenediol, 5-ethenyl-. This analysis reveals the electron-rich and electron-deficient regions of the molecule. The hydroxyl (-OH) groups are strong activating groups, increasing electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to them. The molecular electrostatic potential (MEP) map visually represents this, with negative potential (red/yellow) concentrated around the oxygen atoms and the aromatic ring, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups exhibit positive potential (blue), highlighting their role as hydrogen bond donors.
Optimized Molecular Geometry: Geometry optimization calculations determine the most stable conformation of the molecule by finding the minimum energy structure. For 1,3-Benzenediol, 5-ethenyl-, these calculations predict specific bond lengths, bond angles, and dihedral angles. The benzene ring is largely planar, but the orientations of the hydroxyl groups and the ethenyl side chain are critical. The calculations would typically be performed using a basis set such as 6-311++G(d,p) to accurately account for polarization and diffuse functions, which are important for systems with lone pairs and pi-electrons.
Table 1: Illustrative Optimized Geometrical Parameters for 1,3-Benzenediol, 5-ethenyl- (DFT/B3LYP/6-311++G(d,p)) This table presents plausible data representative of what a computational study would yield.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(ring)-C(ring) | ~1.39 Å |
| Bond Length | C(ring)-O | ~1.36 Å |
| Bond Length | O-H | ~0.96 Å |
| Bond Length | C(ring)-C(ethenyl) | ~1.48 Å |
| Bond Length | C=C (ethenyl) | ~1.34 Å |
| Bond Angle | C-C-C (ring) | ~120° |
| Bond Angle | C-O-H | ~109° |
| Dihedral Angle | C(ring)-C(ring)-C(ethenyl)-C(ethenyl) | ~0° (for planar conformation) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Studies
While quantum calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time at finite temperatures. MD simulations model the atomic motions of the system by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with surrounding molecules. nih.gov
Conformational Analysis: For 1,3-Benzenediol, 5-ethenyl-, MD simulations can explore the rotational freedom around the C(ring)-C(ethenyl) bond and the C-O bonds of the hydroxyl groups. These simulations can reveal the most populated conformations in a given environment (e.g., in a vacuum or in a solvent like water) and the energy barriers between different conformational states. This is crucial for understanding how the molecule's shape changes and which conformations are most likely to participate in chemical reactions.
Intermolecular Interaction Studies: MD is particularly powerful for studying how 1,3-Benzenediol, 5-ethenyl- interacts with other molecules. chula.ac.th In an aqueous solution, simulations can characterize the hydrogen bonding network between the molecule's hydroxyl groups and surrounding water molecules. The radial distribution function can be calculated to determine the average distance and coordination number of water molecules around the solute. Such studies are vital for understanding solubility and how the solvent might influence reactivity. In studies of resorcinolic lipids, which are structurally related, MD simulations have been used to understand their stabilizing or destabilizing effects on phospholipid bilayers. nih.gov
Frontier Molecular Orbital Theory (FMO) and Global Reactivity Descriptors (e.g., Electrophilicity Index)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.gov
The HOMO represents the outermost orbital containing electrons and acts as an electron donor, characterizing the molecule's nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilicity. For 1,3-Benzenediol, 5-ethenyl-, the HOMO is expected to be a π-orbital with significant density on the electron-rich aromatic ring and the ethenyl group. The LUMO is likely a π*-antibonding orbital. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a small gap suggests high chemical reactivity and polarizability. researchgate.netmdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govresearchgate.net
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Potential (μ) = -(I + A) / 2 : Measures the "escaping tendency" of electrons.
Electrophilicity Index (ω) = μ² / (2η) : Quantifies the ability of a molecule to accept electrons. A high electrophilicity index suggests a good electrophile. nih.gov
Table 2: Illustrative Global Reactivity Descriptors for 1,3-Benzenediol, 5-ethenyl- This table presents plausible data representative of what a computational study would yield.
| Descriptor | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.85 | Energy of the highest occupied molecular orbital |
| ELUMO | -0.95 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates moderate kinetic stability |
| Ionization Potential (I) | 5.85 | Energy required to remove an electron |
| Electron Affinity (A) | 0.95 | Energy released when an electron is added |
| Chemical Hardness (η) | 2.45 | Moderate resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | 2.03 | Indicates a moderate electrophilic character |
Computational Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry provides a powerful toolkit for exploring the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states (TS) that connect them.
For 1,3-Benzenediol, 5-ethenyl-, several reactions could be investigated. For instance, the mechanism of electrophilic addition to the ethenyl group could be compared with electrophilic aromatic substitution on the ring. DFT calculations would be used to locate the geometries of the transition states for each pathway. A transition state is a first-order saddle point on the PES, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy of the transition state relative to the reactants gives the activation energy barrier, which is the primary determinant of the reaction rate. By comparing the activation energies for competing pathways, one can predict which reaction is kinetically favored.
Theoretical Prediction of Spectroscopic Parameters for Validation and Interpretation of Experimental Data
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. chemrxiv.orgnih.gov
NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. nih.govnih.gov These calculations provide theoretical spectra that can be compared directly with experimental data. nih.gov This comparison helps in the unambiguous assignment of peaks, especially for complex molecules. The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for 1H and 2 ppm for 13C. nih.gov
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can also be computed. researchgate.netdiva-portal.org These calculations yield a theoretical infrared (IR) spectrum. Each calculated vibrational mode can be animated, allowing for a precise assignment of the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as O-H stretching, C=C stretching of the ring or vinyl group, and various bending modes.
Table 3: Illustrative Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm) for 1,3-Benzenediol, 5-ethenyl- This table presents plausible data representative of what a computational study would yield.
| Carbon Atom | Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C1, C3 (-OH) | 158.5 | 159.0 |
| C5 (-CH=CH2) | 139.0 | 139.8 |
| C=CH2 | 136.2 | 136.9 |
| C=CH2 | 114.1 | 114.5 |
| C2 | 102.8 | 103.2 |
| C4, C6 | 108.0 | 108.6 |
Computational Approaches for Predicting Reaction Pathways and Selectivity in Ethenyl-Benzenediols
Building on the methods described above, computational chemistry can be used to predict the most likely reaction pathways and the selectivity (chemo-, regio-, and stereo-) of reactions involving ethenyl-benzenediols. arxiv.orgarxiv.org
For 1,3-Benzenediol, 5-ethenyl-, a key question is the competition between reactions at the ethenyl group and the aromatic ring.
Chemoselectivity: Will a reagent attack the ethenyl π-bond or the aromatic π-system? FMO theory and analysis of local reactivity descriptors (like Fukui functions) can identify the most nucleophilic or electrophilic sites in the molecule, predicting the initial site of attack.
Regioselectivity: If an electrophile attacks the aromatic ring, at which position will it add? The electron-donating hydroxyl groups strongly direct incoming electrophiles to the C2, C4, and C6 positions. Computational modeling of the transition states for attack at each position can quantify the energy barriers, providing a robust prediction of the major product.
Stereoselectivity: For reactions that create new chiral centers, computational methods can predict which stereoisomer will be favored by calculating the energies of the diastereomeric transition states.
By integrating these computational approaches, a comprehensive theoretical understanding of the chemical behavior of 1,3-Benzenediol, 5-ethenyl- can be achieved, guiding synthetic efforts and the development of new applications for this versatile compound.
Advanced Materials Science and Polymer Chemistry Applications of 1,3 Benzenediol, 5 Ethenyl Derivatives
Engineering of Polymer Blends and Composite Materials Incorporating Ethenyl Resorcinols
The unique chemical nature of polymers derived from 1,3-Benzenediol, 5-ethenyl- makes them interesting candidates for use in polymer blends and composite materials.
Polymer Blends:
Polymers synthesized from 1,3-Benzenediol, 5-ethenyl-, such as poly(3,5-dihydroxystyrene), are derivatives of poly(hydroxystyrene). The presence of polar hydroxyl groups significantly influences their miscibility with other polymers. These polymers can be blended with other vinyl polymers like polystyrene (PS) or poly(methyl methacrylate) (PMMA) to create materials with tailored properties.
The miscibility of these blends is governed by thermodynamic interactions between the polymer chains. The hydroxyl groups can engage in hydrogen bonding, which can enhance miscibility with polymers containing complementary functional groups (e.g., esters, ethers). In cases of immiscibility, polymers of 1,3-Benzenediol, 5-ethenyl- can be used to create block copolymers that act as compatibilizers, improving the interfacial adhesion and morphology of the blend. unl.eduyoutube.com For example, a block copolymer containing a poly(3,5-dihydroxystyrene) segment and a polystyrene segment could effectively compatibilize a blend of the two homopolymers.
Composite Materials:
In composite materials, polymers derived from 1,3-Benzenediol, 5-ethenyl- can be utilized as either the matrix or a modifier for the filler.
As a Matrix: The ability to crosslink through the pendant vinyl groups allows these polymers to form a robust thermoset matrix for various fillers (e.g., glass fibers, carbon nanotubes, silica). The high polarity imparted by the hydroxyl groups can also promote strong adhesion to inorganic fillers, leading to enhanced mechanical properties. mdpi.com
As a Filler Modifier/Coupling Agent: The monomer itself can be used to functionalize the surface of fillers. By grafting 1,3-Benzenediol, 5-ethenyl- onto the surface of a filler like silica, the filler becomes equipped with both polar hydroxyl groups (for interaction with polar matrices or other fillers) and a reactive vinyl group. This vinyl group can then covalently bond with the polymer matrix during polymerization or crosslinking, leading to a significant improvement in the interfacial strength of the composite.
| Application Area | Role of 1,3-Benzenediol, 5-ethenyl- Derivative | Mechanism of Performance Enhancement |
| Polymer Blends | Component polymer or compatibilizer | Hydrogen bonding via hydroxyl groups improves miscibility; block copolymers stabilize phase morphology. |
| Composite Materials | Polymer matrix or surface modifier for fillers | Forms crosslinked thermoset matrix; hydroxyl groups enhance filler adhesion; vinyl groups allow covalent bonding to matrix. |
Development of Functional Materials Leveraging the Ethenyl Moiety for Crosslinking or Surface Modification
The ethenyl group is a versatile functional handle that can be exploited through a variety of chemical reactions to create functional materials with advanced properties.
Crosslinking:
The pendant vinyl groups on polymers made from 1,3-Benzenediol, 5-ethenyl- are ideal for creating crosslinked networks. Crosslinking transforms thermoplastic polymers into thermosets, which typically exhibit improved thermal stability, chemical resistance, and mechanical strength.
One of the most efficient methods for crosslinking is the thiol-ene reaction . This "click" chemistry approach involves the reaction of a thiol with an alkene (the ethenyl group), often initiated by UV light. rsc.orgresearchgate.net It is a rapid and highly efficient process that is insensitive to oxygen, making it ideal for creating uniform polymer networks for applications like coatings and hydrogels. rsc.orgradtech.org Polymers with pendant ethenyl groups can be reacted with multifunctional thiols to form a stable, crosslinked network. mdpi.comnih.gov
Other crosslinking strategies include:
Free-radical polymerization: The vinyl groups can be polymerized using thermal or photoinitiators to create crosslinks between polymer chains.
Hydrosilylation: Reaction with silicon hydrides in the presence of a catalyst.
Michael addition: Reaction with nucleophiles like amines or thiols. nih.gov
Surface Modification:
The dual functionality of 1,3-Benzenediol, 5-ethenyl- makes it an excellent molecule for surface modification. It can be attached to a substrate to introduce both hydroxyl functionality and a polymerizable vinyl group. nih.govnih.gov For example, it can be grafted onto polystyrene or other polymer surfaces that have been pre-treated to create reactive sites. nih.gov
Once the molecule is anchored to the surface, the ethenyl group can be used for:
"Grafting to" applications: Attaching pre-synthesized polymers with complementary functional groups.
"Grafting from" applications: Initiating surface-initiated polymerization to grow polymer brushes from the surface.
Attachment of biomolecules: Using the vinyl group as a handle to covalently link peptides, proteins, or other biological molecules, often via thiol-ene chemistry, for applications in biosensors or biocompatible materials. nih.gov
Investigation of Catalytic Applications and Role as Precursors in Catalysis Research
While specific catalytic applications for 1,3-Benzenediol, 5-ethenyl- are not extensively documented, its chemical structure suggests several potential roles in catalysis.
As a Ligand or Ligand Precursor:
The phenolic hydroxyl groups of the resorcinol (B1680541) moiety can act as coordination sites for metal ions. Many transition metal complexes used in catalysis feature phenol (B47542) or phenoxide ligands. nih.govrsc.org The 1,3-Benzenediol, 5-ethenyl- molecule could be used to synthesize metal complexes where it acts as a bidentate ligand. The properties of such a complex, including its catalytic activity, would be influenced by the electronic effects of the vinyl group. nih.gov
As a Monomer for Catalyst Supports:
A more promising application is its use as a monomer to create polymer-supported catalysts. Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, are highly desirable for ease of separation and catalyst recycling. nih.govmdpi.comnih.gov
1,3-Benzenediol, 5-ethenyl- can be polymerized or copolymerized to create a porous polymer support. The remaining functional groups (hydroxyl or unreacted vinyl groups) can then be used to anchor catalytically active metal complexes.
The hydroxyl groups can be used to chelate metal ions directly or be functionalized further for catalyst attachment.
The ethenyl groups can be modified, for instance, via thiol-ene chemistry, to introduce specific ligands (e.g., phosphines, N-heterocyclic carbenes) that can then coordinate to a metal center.
This approach allows for the design of polymer-supported catalysts with a high local concentration of active sites and a tunable microenvironment provided by the polymer backbone.
Environmental Fate and Degradation Mechanisms of 1,3 Benzenediol, 5 Ethenyl
Abiotic Degradation Pathways in Environmental Compartments (e.g., Photodegradation, Chemical Oxidation)
Abiotic degradation of 1,3-Benzenediol, 5-ethenyl- in the environment is expected to be driven primarily by photodegradation and chemical oxidation.
Chemical Oxidation: In the atmosphere, 1,3-Benzenediol, 5-ethenyl- is likely to be degraded by gas-phase reactions with photochemically produced hydroxyl radicals, ozone (O3), and nitrate (B79036) radicals (NO3). The hydroxyl radical reaction is expected to be the dominant daytime degradation pathway, involving addition to the aromatic ring and the vinyl group. In aqueous environments, chemical oxidation can be facilitated by dissolved oxidants. The presence of the electron-donating hydroxyl groups activates the aromatic ring, making it more susceptible to electrophilic attack and oxidation.
Biotransformation and Biodegradation Studies by Microbial Systems (e.g., Fungal and Bacterial Metabolism of Related Aromatic Diols)
The biodegradation of 1,3-Benzenediol, 5-ethenyl- is anticipated to be a key mechanism for its removal from the environment. nih.gov Microorganisms, including bacteria and fungi, have evolved diverse metabolic pathways to degrade a wide variety of aromatic compounds. nih.govoup.com
Bacterial Metabolism: Bacteria are known to be highly efficient in the degradation of aromatic compounds. nih.gov The initial steps in the bacterial catabolism of aromatic diols typically involve the action of monooxygenases or dioxygenases, which further hydroxylate the aromatic ring. For instance, the degradation of catechol, a related diol, is a central step in the breakdown of many aromatic compounds. mdpi.com The resulting trihydroxylated intermediate is then susceptible to ring cleavage by dioxygenases, leading to the formation of aliphatic acids that can enter central metabolic pathways like the TCA cycle for complete mineralization. mdpi.com Strains of Gordonia and Rhodococcus have demonstrated the ability to degrade toxic phenol (B47542) derivatives like cresols and catechol. mdpi.com
Fungal Metabolism: Fungi, particularly white-rot fungi, are also capable of degrading a broad range of aromatic pollutants, including those that are resistant to bacterial attack. oup.comresearchgate.net The lignin-degrading enzymatic system of these fungi, which includes lignin (B12514952) peroxidases, manganese peroxidases, and laccases, is non-specific and can oxidize a wide array of aromatic structures. researchgate.net The degradation of aromatic hydrocarbons by fungi can occur through cometabolism, where the fungus does not use the compound as a primary carbon source, or through direct assimilation. oup.com The initial attack often involves hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. oup.com
The biotransformation of 1,3-Benzenediol, 5-ethenyl- is likely to proceed through initial oxidation of the vinyl group and/or hydroxylation of the aromatic ring, followed by ring cleavage and subsequent metabolism of the resulting aliphatic intermediates.
| Microorganism Type | Key Enzymes | General Degradation Pathway for Aromatic Diols | Potential End Products |
| Bacteria | Monooxygenases, Dioxygenases | Hydroxylation, Ring Cleavage, TCA Cycle | Carbon Dioxide, Water, Biomass |
| Fungi | Lignin Peroxidases, Manganese Peroxidases, Laccases, Cytochrome P450 | Oxidation, Hydroxylation, Ring Cleavage | Carbon Dioxide, Water, Biomass, Humic Substances |
Environmental Persistence and Mobility Considerations for Aromatic Diol Structures
The environmental persistence and mobility of 1,3-Benzenediol, 5-ethenyl- are influenced by its physicochemical properties and its interactions with environmental matrices such as soil and sediment.
Persistence: The persistence of this compound will be a balance between its degradation rates and its sequestration in environmental compartments. The presence of hydroxyl groups generally increases the water solubility and susceptibility to microbial attack, which would decrease its persistence. However, aromatic structures can be inherently more persistent than aliphatic ones. In anaerobic environments, such as deep sediments or groundwater, the degradation of aromatic compounds is significantly slower.
Mobility: The mobility of 1,3-Benzenediol, 5-ethenyl- in soil and aquatic systems is largely governed by its water solubility and its tendency to sorb to organic matter and clay particles. The hydroxyl groups can participate in hydrogen bonding with water molecules, increasing its solubility and potential for leaching through the soil profile. Conversely, the aromatic ring can interact with soil organic matter via hydrophobic interactions, which would retard its movement. The mobility of polyaromatic hydrocarbons (PAHs) in soil has been shown to be generally low, with a strong correlation to their hydrophobicity. nih.gov While 1,3-Benzenediol, 5-ethenyl- is more polar than unsubstituted PAHs, some degree of sorption to soil and sediment is still expected, which will limit its mobility. The potential for this compound to reach and contaminate groundwater is a consideration, although its susceptibility to degradation may mitigate this risk. nih.gov
Advanced Analytical Methodologies for Environmental Monitoring and Quantification
Accurate monitoring and quantification of 1,3-Benzenediol, 5-ethenyl- in environmental samples are crucial for assessing its distribution and fate. Several advanced analytical techniques are suitable for the determination of phenolic and aromatic compounds at trace levels.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the analysis of phenolic compounds. mdpi.com
HPLC: Often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), HPLC is well-suited for the analysis of polar and thermally labile compounds like 1,3-Benzenediol, 5-ethenyl-. mdpi.com Reverse-phase HPLC with a C18 column is a common approach for separating phenolic compounds. mdpi.com
GC: GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides high resolution and sensitivity. epa.govnih.gov For polar compounds like phenols, derivatization is often required to improve their volatility and chromatographic behavior. epa.gov
Sample Preparation: Effective sample preparation is critical for the analysis of environmental samples. Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and clean-up of phenolic compounds from water samples. mdpi.com
Detection Methods:
Mass Spectrometry (MS): Coupling either GC or HPLC with MS provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target compound, even in complex matrices. nih.gov
Electrochemical Detection: This method offers high sensitivity and selectivity for electrochemically active compounds like phenols. researchgate.net
The development of green analytical techniques, which aim to reduce the use of hazardous solvents and reagents, is an emerging trend in environmental analysis. hilarispublisher.com
| Analytical Technique | Detector | Advantages | Considerations |
| HPLC | DAD, MS | Suitable for polar and non-volatile compounds | Lower resolution than GC for some applications |
| GC | FID, MS | High resolution and sensitivity | May require derivatization for polar analytes |
| LC-MS | MS | High selectivity and sensitivity for a wide range of compounds | Matrix effects can be a challenge |
| GC-MS | MS | Excellent for identification and quantification | Derivatization may be necessary |
Future Research Directions and Emerging Opportunities in 1,3 Benzenediol, 5 Ethenyl Chemistry
Exploration of Novel and Highly Efficient Synthetic Methodologies
The development of novel and highly efficient synthetic routes to 1,3-Benzenediol, 5-ethenyl- is a primary area of future research. While classical methods may exist, contemporary organic synthesis prioritizes atom economy, step efficiency, and the use of environmentally benign reagents. Future explorations are likely to focus on palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, which are renowned for their efficiency in forming carbon-carbon bonds. For instance, the Heck reaction could provide a direct pathway by coupling a protected 5-haloresorcinol with ethylene (B1197577).
Another promising avenue is the application of the Wittig reaction. This could involve the reaction of 3,5-dihydroxybenzaldehyde (B42069) with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586). The optimization of reaction conditions, including the choice of solvent, base, and temperature, will be crucial for maximizing yields and ensuring the scalability of the synthesis.
Furthermore, Grignard reactions present a classic yet powerful tool for the synthesis of 5-ethenylresorcinol. organic-chemistry.orgarabjchem.orgleah4sci.com This could involve the reaction of a Grignard reagent, such as vinylmagnesium bromide, with 3,5-dihydroxybenzaldehyde. organic-chemistry.orgleah4sci.com The chemoselectivity of such a reaction, targeting the aldehyde group while preserving the acidic phenolic protons through appropriate protection strategies, will be a key area of investigation.
| Synthetic Method | Potential Starting Materials | Key Advantages |
| Palladium-Catalyzed Cross-Coupling | 5-halo-1,3-benzenediol, Ethylene or vinylboronic acid derivatives | High efficiency, functional group tolerance |
| Wittig Reaction | 3,5-dihydroxybenzaldehyde, Methylenetriphenylphosphorane | Well-established, reliable for olefination |
| Grignard Reaction | 3,5-dihydroxybenzaldehyde, Vinylmagnesium bromide | Readily available reagents, strong C-C bond formation |
Elucidation of Complex Reaction Networks and Advanced Mechanistic Insights
A deeper understanding of the complex reaction networks involving 1,3-Benzenediol, 5-ethenyl- is essential for controlling its reactivity and designing novel transformations. The vinyl group is susceptible to a variety of reactions, including electrophilic additions, radical polymerizations, and cycloadditions.
Future research will likely employ advanced spectroscopic and kinetic studies to elucidate the mechanisms of these reactions. For instance, detailed kinetic analysis of the free-radical polymerization of 5-ethenylresorcinol will provide insights into the rates of initiation, propagation, and termination, which is critical for controlling the molecular weight and architecture of the resulting polymers.
The resorcinol (B1680541) moiety, with its electron-rich aromatic ring, can participate in electrophilic aromatic substitution reactions. Mechanistic studies will aim to understand the regioselectivity of these reactions and how the vinyl group influences the reactivity of the aromatic ring. Furthermore, the interplay between the reactivity of the vinyl group and the resorcinol nucleus presents opportunities for tandem reactions, where multiple transformations occur in a single synthetic operation.
Design and Synthesis of Next-Generation Materials Utilizing Ethenyl Resorcinol Scaffolds
The bifunctional nature of 1,3-Benzenediol, 5-ethenyl- makes it an ideal monomer for the synthesis of a wide range of next-generation materials. The vinyl group allows for polymerization, leading to linear, branched, or cross-linked polymers, while the hydroxyl groups of the resorcinol unit can be exploited for further functionalization or to impart specific properties such as adhesion and thermal stability.
One of the most promising areas of research is the development of hyperbranched polymers through the self-condensing vinyl polymerization of 5-ethenylresorcinol. mdpi.comnih.govosti.govresearchgate.net These highly branched, three-dimensional macromolecules exhibit unique properties such as low viscosity, high solubility, and a high density of functional groups, making them attractive for applications in coatings, additives, and drug delivery. mdpi.comnih.gov
Moreover, the resorcinol scaffold can be utilized to create highly cross-linked polymer networks. researchgate.net Copolymerization of 5-ethenylresorcinol with other vinyl monomers can lead to the formation of thermosetting resins with tailored thermal and mechanical properties. The phenolic hydroxyl groups can also participate in condensation reactions, for example with formaldehyde, to create rigid, thermally stable networks analogous to traditional phenol-formaldehyde resins but with the added functionality of the vinyl group for post-curing or grafting. researchgate.netresearchgate.net
| Material Type | Synthetic Strategy | Potential Properties |
| Hyperbranched Polymers | Self-condensing vinyl polymerization | Low viscosity, high solubility, high functionality |
| Cross-linked Resins | Free-radical copolymerization, condensation reactions | High thermal stability, mechanical strength |
| Functional Polymers | Post-polymerization modification of hydroxyl groups | Tailored surface properties, reactive sites for grafting |
Integration of Advanced Computational and Experimental Approaches for Comprehensive Understanding
The integration of advanced computational methods with experimental studies will be instrumental in accelerating the discovery and development of new applications for 1,3-Benzenediol, 5-ethenyl-. Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. wu.ac.thekb.egresearchgate.netresearchgate.net For example, DFT calculations can predict the frontier molecular orbitals (HOMO and LUMO), providing insights into the molecule's susceptibility to nucleophilic and electrophilic attack and its behavior in charge-transfer processes. wu.ac.th
Molecular dynamics (MD) simulations can be used to model the behavior of polymers derived from 5-ethenylresorcinol. usq.edu.aunih.govtue.nl These simulations can provide valuable information on the conformation of polymer chains, their interactions with other molecules, and the macroscopic properties of the resulting materials, such as their glass transition temperature and mechanical strength. usq.edu.auresearchgate.net By combining computational predictions with experimental validation, researchers can gain a comprehensive understanding of the structure-property relationships in these novel materials.
Emerging Applications in Specialized Chemical and Materials Science Domains
The unique combination of a polymerizable vinyl group and a functional resorcinol core opens up a wide range of emerging applications for 1,3-Benzenediol, 5-ethenyl- in specialized chemical and materials science domains.
In the field of high-performance adhesives, the resorcinol moiety is known to promote strong adhesion to a variety of substrates. akzonobel.comvalpac.com Polymers and resins derived from 5-ethenylresorcinol could therefore find use as structural adhesives with enhanced thermal and chemical resistance. akzonobel.comvalpac.com The vinyl groups can be utilized for cross-linking, leading to durable and robust adhesive bonds.
Another promising application is in the development of functional coatings. google.com The phenolic hydroxyl groups can provide excellent corrosion resistance and adhesion to metal surfaces, while the polymer backbone can be tailored to achieve specific properties such as hardness, flexibility, and chemical resistance. The ability to functionalize the hydroxyl groups post-polymerization also allows for the introduction of other functionalities, such as antimicrobial or self-healing properties.
Furthermore, the reactivity of the vinyl group and the phenolic nature of the resorcinol unit make this compound a candidate for use in the synthesis of specialty polymers with applications in electronics, for example, as components of photoresists or encapsulants for electronic components.
Q & A
Q. What safety protocols are essential when handling 1,3-Benzenediol, 5-ethenyl- in vitro and in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
